

Application Notes and Protocols for Mass Spectrometry (MS) Analysis of Aspinonene

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Compound of Interest

Compound Name: *Aspinonene*

Cat. No.: *B1181478*

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Introduction

Aspinonene is a polyketide natural product isolated from fungi of the *Aspergillus* genus, notably *Aspergillus ochraceus*.^[1] As a member of the diverse polyketide family, **Aspinonene** holds potential for various biological activities, prompting interest in its detailed analysis and characterization. Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful technique for the sensitive and specific quantification and structural elucidation of such natural products.

This document provides detailed application notes and protocols for the comprehensive analysis of **Aspinonene** using LC-MS/MS. It includes methodologies for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, it presents a hypothetical framework for **Aspinonene**'s potential biological activity based on common mechanisms of related natural products, including the modulation of key inflammatory signaling pathways.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the analysis of **Aspinonene** in a fortified matrix, demonstrating the expected performance of the described LC-MS/MS method.

| Parameter | Value |
|-------------------------------|---|
| Analyte | Aspinonene |
| Molecular Formula | C ₉ H ₁₆ O ₄ [2] |
| Molecular Weight | 188.22 g/mol [2] |
| Precursor Ion (m/z) | 189.1125 [M+H] ⁺ |
| Product Ions (m/z) | 171.1020, 153.0914, 125.0961 |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Recovery | 92.5% ± 4.8% |
| Matrix | Fungal Culture Extract |

Experimental Protocols

Sample Preparation: Extraction of Aspinonene from Aspergillus Culture

This protocol describes the extraction of **Aspinonene** from a liquid culture of *Aspergillus ochraceus*.

Materials:

- *Aspergillus ochraceus* liquid culture
- Ethyl acetate (HPLC grade)
- Anhydrous sodium sulfate
- Rotary evaporator
- Centrifuge

- Methanol (LC-MS grade)
- 0.22 µm syringe filters

Procedure:

- Centrifuge the fungal liquid culture at 4000 rpm for 15 minutes to separate the mycelium from the broth.
- Decant the supernatant (broth) into a separatory funnel.
- Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate. Shake vigorously for 2 minutes and allow the layers to separate.
- Collect the organic (upper) layer. Repeat the extraction process two more times.
- Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate.
- Filter the extract to remove the sodium sulfate.
- Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
- Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL) for LC-MS analysis.
- Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 95% B
 - 15-18 min: Hold at 95% B
 - 18-18.1 min: 95% to 5% B
 - 18.1-22 min: Re-equilibrate at 5% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 μ L.

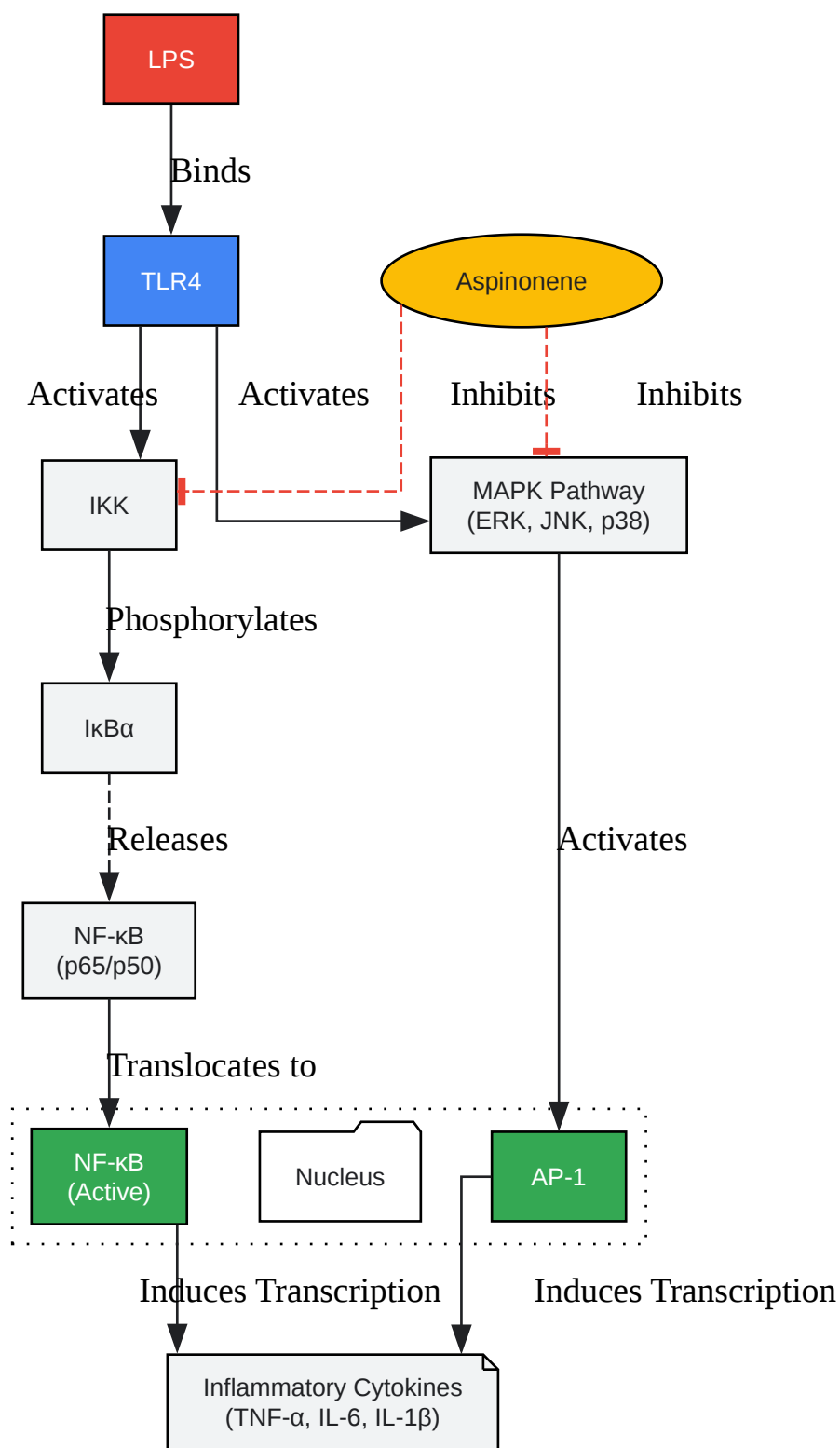
Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120°C.
- Desolvation Temperature: 350°C.
- Nebulizer Gas Flow: 3 L/min.

- Data Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with data-dependent MS/MS for structural confirmation.
- MRM Transitions (Hypothetical):
 - Quantitative: 189.1 -> 171.1
 - Qualitative: 189.1 -> 153.1, 189.1 -> 125.1

Potential Biological Activity and Signaling Pathway

While the specific biological activities of **Aspinonene** are not yet fully elucidated, many natural products, including polyketides, exhibit anti-inflammatory properties. A common mechanism for this activity is the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The following diagram illustrates a hypothetical mechanism of action for **Aspinonene** as an anti-inflammatory agent.

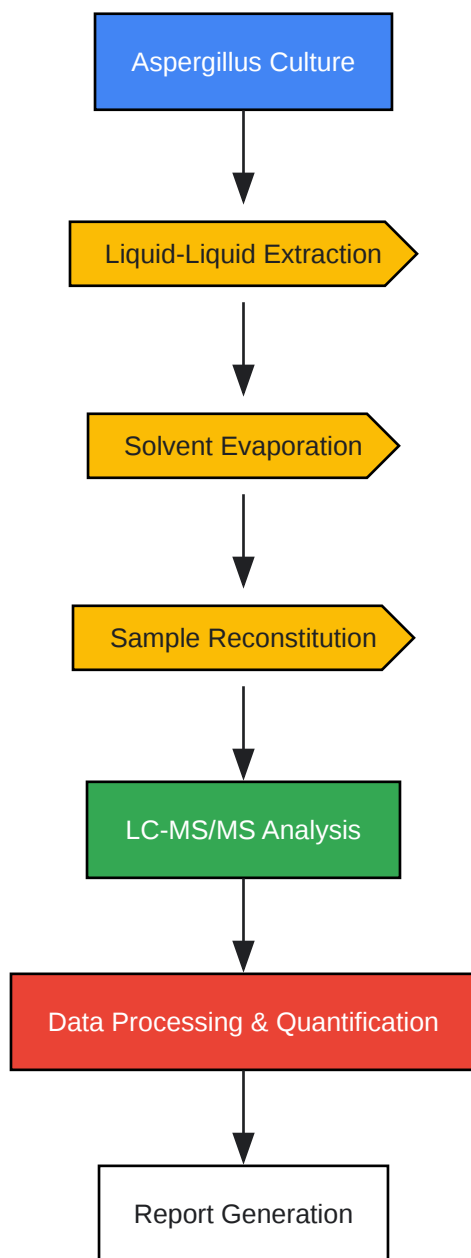


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Caption: Hypothetical anti-inflammatory signaling pathway modulated by **Aspinonene**.

Experimental Workflow

The overall workflow for the analysis of **Aspinonene**, from sample acquisition to data analysis, is depicted in the following diagram.



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Caption: Experimental workflow for **Aspinonene** analysis.

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References

- 1. Polyketides as Secondary Metabolites from the Genus *Aspergillus* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspinonene | C₉H₁₆O₄ | CID 44445586 - PubChem [pubchem.ncbi.nlm.nih.gov]
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